molecular formula C9H11N5O3 B11705882 (2E)-2-(4-methoxybenzylidene)-N-nitrohydrazinecarboximidamide

(2E)-2-(4-methoxybenzylidene)-N-nitrohydrazinecarboximidamide

Cat. No.: B11705882
M. Wt: 237.22 g/mol
InChI Key: JHQICRMQBOJZJB-IZZDOVSWSA-N
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Description

(2E)-2-(4-methoxybenzylidene)-N-nitrohydrazinecarboximidamide is a chemical compound characterized by its unique structure, which includes a methoxybenzylidene group and a nitrohydrazinecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-methoxybenzylidene)-N-nitrohydrazinecarboximidamide typically involves the condensation of 4-methoxybenzaldehyde with N-nitrohydrazinecarboximidamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-methoxybenzylidene)-N-nitrohydrazinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

(2E)-2-(4-methoxybenzylidene)-N-nitrohydrazinecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-(4-methoxybenzylidene)-N-nitrohydrazinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5E)-3-(4-hydroxyphenyl)-5-(4-methoxybenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazono]-1,3-thiazolidin-4-one
  • Methyl (2E)-{(2E)-2-[(2E)-(4-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-ylidene}acetate

Uniqueness

(2E)-2-(4-methoxybenzylidene)-N-nitrohydrazinecarboximidamide is unique due to its specific structural features, such as the presence of both methoxybenzylidene and nitrohydrazinecarboximidamide groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

2-[(E)-(4-methoxyphenyl)methylideneamino]-1-nitroguanidine

InChI

InChI=1S/C9H11N5O3/c1-17-8-4-2-7(3-5-8)6-11-12-9(10)13-14(15)16/h2-6H,1H3,(H3,10,12,13)/b11-6+

InChI Key

JHQICRMQBOJZJB-IZZDOVSWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N=C(\N)/N[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C=NN=C(N)N[N+](=O)[O-]

Origin of Product

United States

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